

montelukast sodium hydrate synthesis and structural characterization

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Compound of Interest

Compound Name: Montelukast sodium hydrate

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An in-depth technical guide on the synthesis and structural characterization of **Montelukast Sodium Hydrate**, designed for researchers, scientists, and drug development professionals.

Introduction

Montelukast sodium is a potent and selective cysteinyl leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[1][2][3] It functions by inhibiting the action of leukotriene D4 on the CysLT1 receptor in the lungs and bronchial tubes, thereby reducing bronchoconstriction and inflammation.[4][5] The synthesis of montelukast is a multi-step process that requires careful control of stereochemistry to produce the desired (R)-enantiomer.[6] Its sodium salt is typically an amorphous, hygroscopic solid, although several crystalline forms have been identified.[5][7]

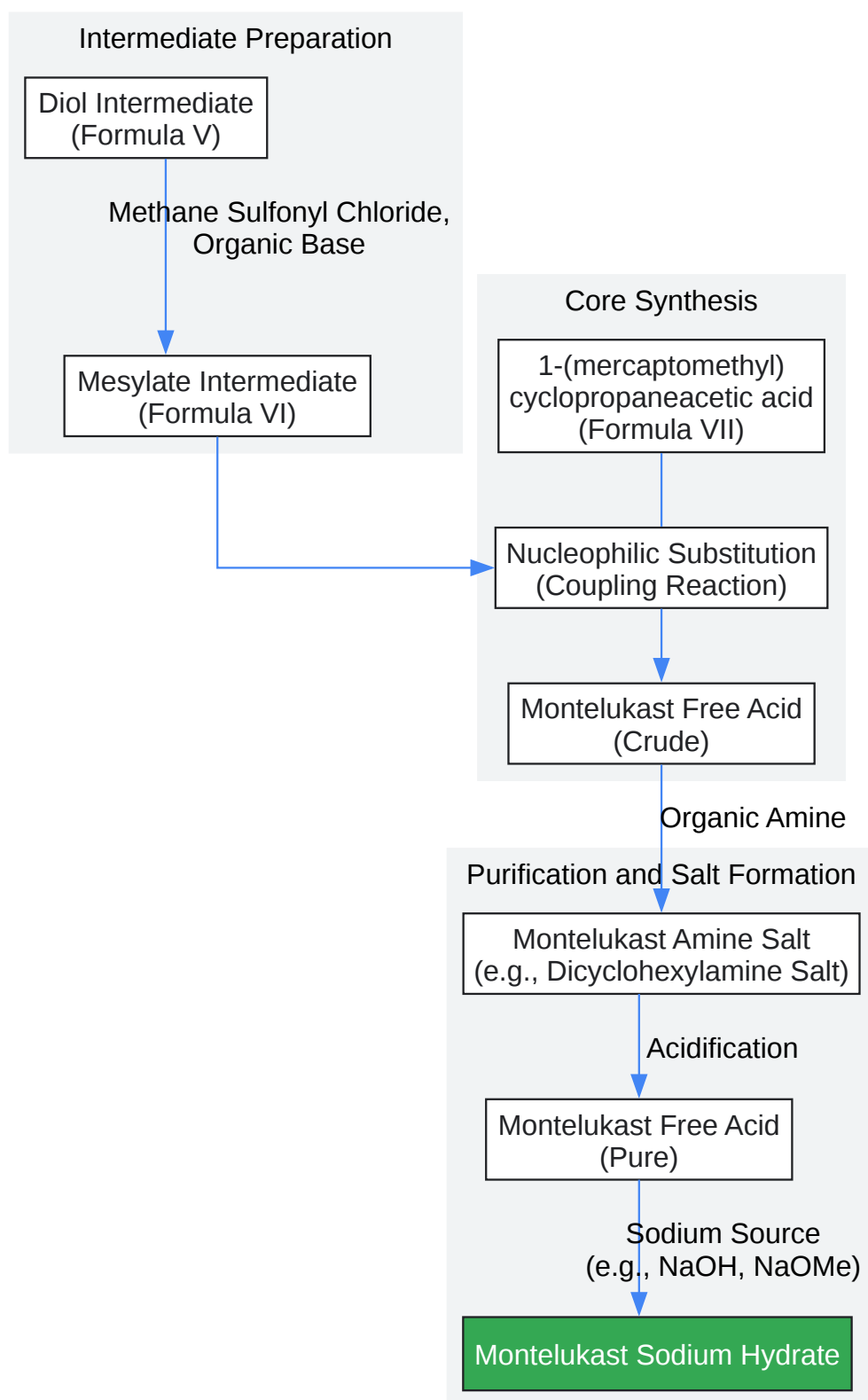
This guide provides a comprehensive overview of a common synthetic route to **montelukast sodium hydrate** and details the analytical techniques used for its thorough structural characterization and quality control.

Synthesis of Montelukast Sodium Hydrate

The synthesis of montelukast sodium typically involves the coupling of two key intermediates, followed by purification via an amine salt, and final conversion to the sodium salt. Several synthetic strategies have been published, with a common approach involving the reaction of a mesylated diol intermediate with a thiol-containing cyclopropane derivative.[7][8][9]

General Synthetic Pathway

The overall synthesis can be visualized as a multi-stage process, starting from advanced intermediates and proceeding through a crucial coupling reaction, purification, and final salt formation.



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Caption: General Synthesis Pathway for Montelukast Sodium.

Key Intermediates

The synthesis relies on the preparation and coupling of several key molecules.

Intermediate Name	Role in Synthesis
2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol (Diol)	Provides the core structure containing the quinoline and chiral alcohol moieties.
2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol (Mesylate)	An activated form of the diol, creating a good leaving group for the coupling reaction. [7] [9]
1-(mercaptomethyl)cyclopropaneacetic acid	The nucleophile that couples with the mesylate intermediate to form the thioether linkage. [7] [9]
Dicyclohexylamine (DCHA) or 1-methyl-3-phenylpropyl amine (MPPA)	Organic bases used to form a crystalline salt with montelukast free acid for purification. [4] [10]

Experimental Protocol: Synthesis and Purification

This protocol is a representative example based on common literature methods.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Step 1: Preparation of the Mesylate Intermediate

- Dissolve the Diol intermediate, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol, in an appropriate organic solvent (e.g., toluene, tetrahydrofuran).
- Cool the solution to between -20°C and 0°C.
- Add an organic base, such as triethylamine or diisopropylethylamine.
- Slowly add methane sulfonyl chloride while maintaining the low temperature.
- Stir the reaction mixture for 1-2 hours until the reaction is complete, as monitored by TLC or HPLC.

- The resulting solution containing the Mesylate intermediate is typically used directly in the next step without isolation.

Step 2: Preparation of the Thiol Dilithium Salt

- In a separate reaction vessel, dissolve 1-(mercaptomethyl)cyclopropaneacetic acid in anhydrous tetrahydrofuran (THF).
- Cool the solution to between -20°C and 0°C under an inert atmosphere (e.g., nitrogen).
- Slowly add two equivalents of a strong base, such as n-butyllithium, to form the dilithium salt.
- Stir the mixture at low temperature for approximately 30-60 minutes.

Step 3: Coupling Reaction

- Slowly add the solution of the Mesylate intermediate from Step 1 to the thiol dilithium salt solution from Step 2, maintaining a temperature below 0°C.
- Allow the reaction mixture to stir for several hours, gradually warming to room temperature.
- Quench the reaction by adding an aqueous solution of a weak acid, such as tartaric acid or saturated ammonium chloride.
- Perform a liquid-liquid extraction using an organic solvent like ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure to yield crude Montelukast free acid as an oil or residue.

Step 4: Purification via Amine Salt Formation

- Dissolve the crude Montelukast acid in a suitable solvent, such as toluene or ethyl acetate.

[\[4\]](#)[\[10\]](#)

- Add one equivalent of an organic amine, such as dicyclohexylamine or 1-methyl-3-phenylpropyl amine.[10]
- Stir the mixture at room temperature. The crystalline amine salt will precipitate. The process can be aided by cooling or adding an anti-solvent like n-hexane.[10]
- Filter the solid precipitate, wash with a cold solvent mixture (e.g., toluene/hexane), and dry under vacuum.[10]
- The salt can be further purified by recrystallization from a solvent system like toluene/acetonitrile.

Step 5: Conversion to Montelukast Sodium

- Suspend the purified Montelukast amine salt in a biphasic system of water and an organic solvent (e.g., methylene chloride, toluene).[11]
- Add a weak acid, such as 6% acetic acid, to neutralize the amine and liberate the free Montelukast acid into the organic layer.[11]
- Separate the layers, wash the organic layer with water, and dry it over sodium sulfate.[11]
- To the solution of pure Montelukast acid, add one equivalent of a sodium source, such as a solution of sodium hydroxide in ethanol or sodium methoxide in methanol.[8][11]
- Remove the solvent under reduced pressure at a temperature below 40°C to obtain a residue.[11]
- Dissolve the residue in a small amount of a solvent like toluene and precipitate the final product by adding it to an anti-solvent such as n-heptane.[8][11]
- Filter the resulting solid, wash with the anti-solvent, and dry under vacuum at 85-90°C to yield **Montelukast sodium hydrate** as an amorphous white to off-white powder.[8]

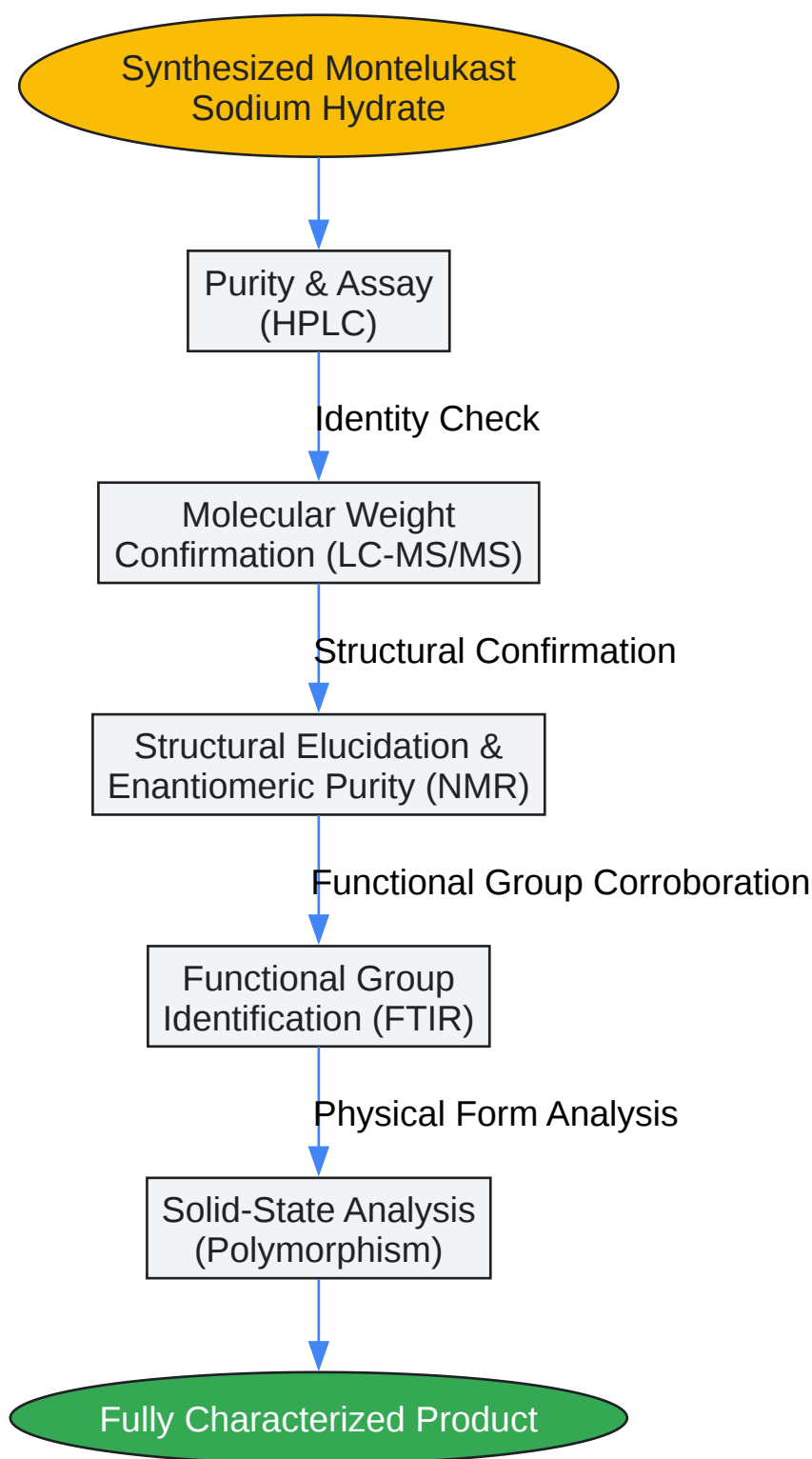
Structural Characterization

A comprehensive characterization of the synthesized **montelukast sodium hydrate** is essential to confirm its identity, purity, and solid-state properties. This involves a combination of

chromatographic and spectroscopic techniques.

Characterization Workflow

The analytical workflow ensures the final product meets all quality specifications, from chemical purity to structural and solid-state identity.



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Caption: Workflow for Structural Characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of montelukast sodium and to quantify any process-related impurities.[2]

Experimental Protocol:

- **Preparation of Mobile Phase:** Prepare the mobile phase, for example, by mixing acetonitrile and sodium acetate buffer (pH 4 adjusted with acetic acid) in a ratio of 80:20 v/v.[12]
- **Standard Solution Preparation:** Accurately weigh and dissolve montelukast sodium reference standard in the mobile phase to a known concentration (e.g., 0.08 mg/mL).[12]
- **Sample Solution Preparation:** Prepare the sample solution by dissolving the synthesized product in the mobile phase to achieve a similar concentration.
- **Chromatographic Conditions:** Set up the HPLC system with the parameters specified in the table below.
- **Analysis:** Inject equal volumes of the standard and sample solutions into the chromatograph. Determine the purity by comparing the peak area of the main component to the total area of all peaks.

Parameter	Value
Column	Lichrosolv C8 (5 μ m, 250 mm \times 4.6 mm) or equivalent.[12]
Mobile Phase	Acetonitrile : Sodium Acetate Buffer (pH 4.0) (80:20 v/v).[12]
Flow Rate	1.0 mL/min.[12]
Detection Wavelength	350 nm or 238 nm.[12][13]
Column Temperature	30°C.[13]
Typical Retention Time	~6-7 minutes.[13]

Mass Spectrometry (MS)

LC-MS/MS is a powerful tool for confirming the molecular weight and fragmentation pattern of montelukast.^{[14][15]}

Experimental Protocol:

- **Sample Preparation:** Prepare a dilute solution of montelukast sodium in a suitable solvent mixture, such as acetonitrile and 0.1 M ammonium acetate (65:35 v/v).^[14]
- **Instrumentation:** Use a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Analysis:** Infuse the sample solution into the ESI source operating in positive ion mode. Acquire full scan mass spectra and product ion spectra (MS/MS) by selecting the parent ion.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive. ^[2]
Parent Ion (as acid)	m/z 586.2 [M+H] ⁺ . ^[16]
Parent Ion (as sodium)	m/z 587.1. ^[14]
Major Fragment Ions	m/z 422.2, 421.18. ^{[1][16]}

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the montelukast molecule.

Experimental Protocol:

- **Sample Preparation:** Prepare a sample by mixing a small amount of montelukast sodium with dry potassium bromide (KBr) and pressing the mixture into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- **Analysis:** Record the IR spectrum over the range of 4000-400 cm⁻¹.

Wavenumber (cm ⁻¹)	Assignment
2900 - 3000	Aromatic C-H stretching.[17][18]
~1600 and ~1475	C=C aromatic ring stretching (often in pairs).[18]
~1700	C=O stretching (from the carboxylic acid group)
~3400 (broad)	O-H stretching (from hydrate water and alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the detailed chemical structure of the molecule. Chiral NMR can also be employed to determine enantiomeric purity.[6]

Experimental Protocol:

- **Sample Preparation:** Dissolve an accurately weighed sample of montelukast sodium in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆).
- **Analysis:** Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Enantiomeric Purity:** To determine enantiomeric purity, a chiral solvating agent (CSA) like (-)-cinchonidine or (S)-BINOL can be added to the NMR sample, which induces separate signals for the R and S enantiomers.[6]

Powder X-ray Diffraction (PXRD)

PXRD is critical for analyzing the solid-state nature of montelukast sodium, differentiating between amorphous and crystalline forms, and identifying specific polymorphs.[19][20]

Experimental Protocol:

- **Sample Preparation:** Lightly pack the powdered sample of montelukast sodium into a sample holder.
- **Analysis:** Collect the diffraction pattern using a diffractometer with Cu K α radiation. Scan over a 2 θ range of approximately 2° to 40°.

Crystalline Form	Characteristic 2θ Peaks (±0.2°)
Form A1	16.9, 17.2, 22.2, 22.7, 25.2.[21]
Form B1	5.3, 16.9, 19.6, 20.3, 25.0.[19]
Form B2	5.1, 16.3, 17.0, 20.3, 25.0.[19][21]
Form C	5.2, 5.5, 16.7, 18.2, 20.6.[19][21]
Form D	11.8, 20.1, 20.6, 21.1, 21.8.[19][21]
Form E	16.9, 20.1, 20.5, 20.7, 25.0.[19][21]
Form D1	Corresponding to d-spacing (Å) of 5.36, 5.22, 4.77, 4.18, 4.07.[22]

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